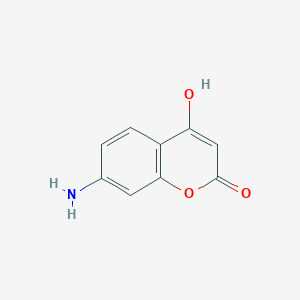
7-Amino-4-hydroxy-2h-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-4-hydroxy-2H-chromen-2-one, also known as 7-amino-4-hydroxycoumarin, is a derivative of coumarin. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. This compound is notable for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-4-hydroxy-2H-chromen-2-one typically involves the reaction of 4-hydroxycoumarin with ammonia or amines under specific conditions. One common method includes the use of 4-hydroxycoumarin and ammonium acetate in the presence of a catalyst such as acetic acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the amino group, leading to different substituted derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted coumarins, which can exhibit different biological and chemical properties .
Scientific Research Applications
7-Amino-4-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-amino-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as tyrosinase, leading to decreased melanin production. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity . Additionally, its fluorescent properties make it useful in tracking and imaging biological processes .
Comparison with Similar Compounds
3-Amino-7-hydroxy-2H-chromen-2-one: Another coumarin derivative with similar biological activities but differing in the position of the amino group.
7-Amino-4-methyl-2H-chromen-2-one: This compound has a methyl group instead of a hydroxyl group, leading to different chemical and biological properties.
Uniqueness: 7-Amino-4-hydroxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of amino and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-amino-4-hydroxychromen-2-one |
InChI |
InChI=1S/C9H7NO3/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,11H,10H2 |
InChI Key |
FCWCJXNMMJYIDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


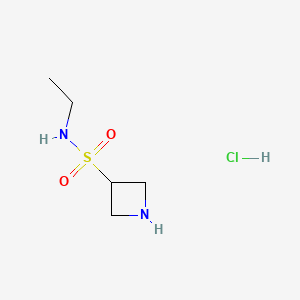
![Imidazo[1,2-a]pyridine-8-carboximidamide](/img/structure/B13563456.png)
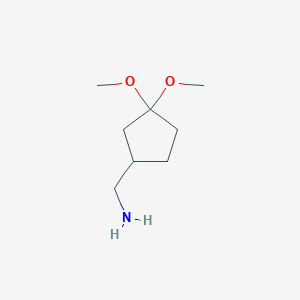

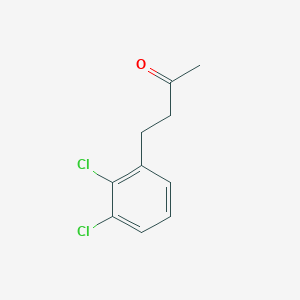
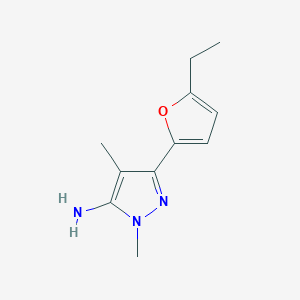
![6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13563496.png)
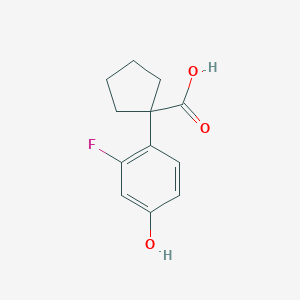
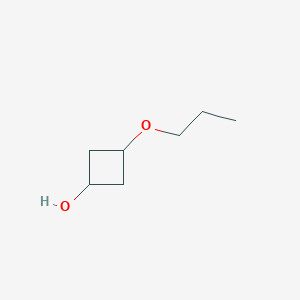

![[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine](/img/structure/B13563517.png)


![1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)
